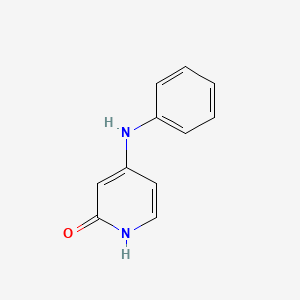

4-(phenylamino)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Phenylamino)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a phenylamino group at the 4-position and a keto group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylamino)pyridin-2(1H)-one typically involves the reaction of 4-chloropyridine-2(1H)-one with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom is replaced by the phenylamino group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

4-(Phenylamino)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can react with the phenylamino group.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of 4-(phenylamino)pyridin-2-ol.

Substitution: Formation of acylated or sulfonylated derivatives.

科学的研究の応用

Pharmacological Properties

Analgesic Activity

Research has identified 4-(phenylamino)pyridin-2(1H)-one derivatives as potential analgesics. A notable study demonstrated that compounds within this class exhibited significant anti-allodynic effects in rodent models of mechanical allodynia, a condition characterized by pain from stimuli that do not normally provoke pain. Specifically, the compound 3-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-one was highlighted for its ability to reverse neuropathic mechanical allodynia effectively. It was found to inhibit p38α MAPK, a protein kinase implicated in pain hypersensitivity, suggesting a mechanism of action that could lead to new treatments for chronic pain conditions .

Inhibition of Soluble Epoxide Hydrolase

Another significant application of pyridin-2(1H)-one derivatives is their role as inhibitors of soluble epoxide hydrolase (sEH). These compounds have shown promise in modulating inflammatory responses and pain signaling pathways. Mechanistic studies indicated that the designed pyridine-2(1H)-one linked to amide groups exhibited substantial inhibitory activity against sEH, which is crucial for regulating lipid mediators involved in inflammation .

Case Study 1: Analgesic Properties

In one study, a series of pyridin-2(1H)-ones were synthesized and evaluated for their ability to prevent mechanical allodynia in rat models. The most potent compound demonstrated over 90% inhibition of allodynia within two hours post-administration. This study underscores the potential of these compounds as new analgesics targeting specific pain pathways .

Case Study 2: Inhibition of sEH

A separate investigation into pyridine-2(1H)-ones linked to amide groups revealed their effectiveness as sEH inhibitors. These compounds were subjected to rigorous in vitro testing, confirming their ability to inhibit sEH activity significantly. The results suggest that these derivatives could serve as therapeutic agents for conditions characterized by excessive inflammation .

Data Summary Table

作用機序

The mechanism of action of 4-(phenylamino)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The keto group can also participate in coordination with metal ions, influencing the compound’s biological activity.

類似化合物との比較

Similar Compounds

4-Aminopyridin-2(1H)-one: Lacks the phenyl group, resulting in different chemical and biological properties.

4-(Phenylamino)pyrimidin-2(1H)-one: Contains a pyrimidine ring instead of a pyridine ring, which can alter its reactivity and applications.

4-(Phenylamino)quinolin-2(1H)-one: Features a quinoline ring, providing different electronic and steric effects.

Uniqueness

4-(Phenylamino)pyridin-2(1H)-one is unique due to the combination of the phenylamino and keto groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science.

生物活性

4-(Phenylamino)pyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a phenylamino group at the 4-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Antiviral Activity

Research indicates that derivatives of pyridin-2(1H)-one, including this compound, exhibit potent anti-HIV activity. A study demonstrated that compounds with a similar scaffold showed effective inhibition of HIV-1 reverse transcriptase (RT), with some exhibiting EC₅₀ values as low as 0.15–0.84 μM, comparable to established drugs like nevirapine .

2. Analgesic Properties

A notable finding is the compound's potential as an analgesic. In vivo studies using rat models of inflammatory mechanical allodynia (MA) revealed that derivatives could significantly prevent the development of MA. The most active compound in this series was identified as a p38α MAPK inhibitor, which plays a crucial role in pain hypersensitivity .

3. Kinase Inhibition

The biological activity of this compound extends to its role as an inhibitor of various kinases. For instance, studies have shown that certain derivatives effectively inhibit soluble epoxide hydrolase (sEH), which is linked to cardiovascular diseases and pain management . The inhibition of sEH by these compounds suggests their potential use in treating hypertension and vascular inflammation.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound acts on specific enzymes such as p38α MAPK and sEH, disrupting pathways involved in inflammation and pain.

- Molecular Docking Studies : Computational studies have provided insights into how these compounds bind to their targets, enhancing the understanding of their efficacy and selectivity .

Case Studies

特性

IUPAC Name |

4-anilino-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-8-10(6-7-12-11)13-9-4-2-1-3-5-9/h1-8H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJNDJGLKSAHNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。